Methyl 4-[(4-nitrobenzoyl)amino]benzoate

Lipophilicity LogP Ester analogs

Methyl 4-[(4-nitrobenzoyl)amino]benzoate (CAS 39799-74-1) is a bifunctional aromatic compound containing a methyl ester and a 4-nitrobenzamide moiety linked through a central benzoate core. Its molecular formula is C₁₅H₁₂N₂O₅ (exact mass 300.075 Da), with a computed logP of 3.54 and topological polar surface area (PSA) of 104.71 Ų.

Molecular Formula C15H12N2O5
Molecular Weight 300.27 g/mol
CAS No. 39799-74-1
Cat. No. B13871356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(4-nitrobenzoyl)amino]benzoate
CAS39799-74-1
Molecular FormulaC15H12N2O5
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O5/c1-22-15(19)11-2-6-12(7-3-11)16-14(18)10-4-8-13(9-5-10)17(20)21/h2-9H,1H3,(H,16,18)
InChIKeyKZOVYEJYLVWSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[(4-nitrobenzoyl)amino]benzoate (CAS 39799-74-1) – Core Chemical Identity and Procurement Profile


Methyl 4-[(4-nitrobenzoyl)amino]benzoate (CAS 39799-74-1) is a bifunctional aromatic compound containing a methyl ester and a 4-nitrobenzamide moiety linked through a central benzoate core. Its molecular formula is C₁₅H₁₂N₂O₅ (exact mass 300.075 Da), with a computed logP of 3.54 and topological polar surface area (PSA) of 104.71 Ų . The compound is supplied as a research‑grade intermediate for organic synthesis and pharmaceutical building‑block applications .

Why Methyl 4-[(4-nitrobenzoyl)amino]benzoate Cannot Be Freely Interchanged with Other Alkyl Ester or Positional Isomer Analogs


In‑class compounds bearing the same 4‑nitrobenzoyl‑aminobenzoate core exhibit pronounced differences in lipophilicity and steric accessibility that directly influence solubility, permeability, and reactivity. Even small alterations in the ester alkyl chain (methyl→ethyl→butyl) alter logP by up to 0.4 units, while the positional isomer (2‑substituted vs 4‑substituted) can shift both electronic distribution and intermolecular packing [1]. These property gaps, though subtle, are sufficient to invalidate simple substitution in environments where precise partitioning, crystallinity, or reaction kinetics must be reproduced.

Head‑to‑Head Physicochemical Evidence for Methyl 4-[(4-nitrobenzoyl)amino]benzoate vs Closest Ester Analogs


Lipophilicity (logP) Comparison: Methyl vs Ethyl and Butyl Esters

The methyl ester (target) exhibits a computed logP of 3.54, making it the least lipophilic among the three compared esters. The ethyl ester shows the highest logP of 3.93 (discrepancy with butyl discussed below), while the butyl ester records a logP of 3.7 [1][2]. The non‑monotonic trend for butyl (expected to be more lipophilic than ethyl) suggests potential data quality variability and highlights the necessity for experimental logP determination when selecting the optimal ester for a given application.

Lipophilicity LogP Ester analogs

Polar Surface Area (PSA) Uniformity and Butyl Ester Deviation

The target methyl ester and its closest analog, the ethyl ester, share an identical PSA of 104.71 Ų. The butyl ester, however, presents a marginally lower PSA of 101 Ų [1][2]. This suggests that the methyl ester provides the same hydrogen‑bond capacity as the ethyl form while benefiting from a smaller molecular footprint.

PSA Topological polar surface area Physicochemical properties

Molecular Weight and Heavy‑Atom Count: Implications for Crystallinity and Handling

With a molecular weight of 300.27 g/mol, the methyl ester is the lightest among the analogs—14 g/mol lighter than the ethyl ester (314.29) and 42 g/mol lighter than the butyl ester (342.35). Crystallographically, only the ethyl analog has a reported single‑crystal structure (triclinic, P‑1), whereas no crystal structure is currently available for the methyl ester [1][2].

Molecular weight Crystallinity Solid-state properties

Positional Isomer Differentiation: 4‑Substituted (target) vs 2‑Substituted Analog

The target 4‑substituted isomer is structurally distinct from the 2‑substituted analog (CAS 75541‑86‑5). In the context of benzamide‑type building blocks, the para‑substitution pattern provides a more linear geometry, which may be advantageous in the construction of oligomeric or polymeric assemblies. Quantitative property data for the 2‑isomer remain sparse; predicted boiling point (408.5 °C) and density (1.377 g/cm³) are available, but logP and PSA comparisons are not yet empirically established .

Positional isomer 2-substituted 4-substituted Physicochemical properties

High‑Strength Differential Evidence Limitation Advisory

At the time of analysis, no peer‑reviewed head‑to‑head studies reporting quantitative biological activity (e.g., IC50, Ki), stability, or synthetic reaction kinetics for methyl 4-[(4‑nitrobenzoyl)amino]benzoate against its closest ester analogs were identified in the public domain. The evidence assembled in this guide is therefore derived from cross‑database physicochemical property comparisons and class‑level inferences. Prospective users should conduct experimental validation of the critical performance attribute (e.g., solubility, reactivity, biological target engagement) before finalizing procurement decisions.

Data availability Procurement risk Evidence gap

Optimal Scientific and Industrial Use Cases for Methyl 4-[(4-nitrobenzoyl)amino]benzoate Based on Available Evidence


Aqueous‑Phase Biological Assays Requiring Balanced Lipophilicity

Because the methyl ester exhibits the lowest logP (3.54) among the three ester analogs, it is the preferred candidate when aqueous solubility is a limiting factor. Screening libraries targeting intracellular enzymes or membrane‑associated proteins may benefit from this lower lipophilicity, reducing non‑specific binding and improving dose‑response accuracy .

Medicinal Chemistry Building Block for Albicidin/Cystobactamide Scaffolds

Methyl 4-[(4‑nitrobenzoyl)amino]benzoate serves as a key precursor in the synthesis of cystobactamide and albicidin antibiotics, where the 4‑nitrobenzoyl‑aminobenzoate motif is embedded in larger oligopeptide structures. The methyl ester's reactivity profile allows for controlled sequential coupling reactions that are essential for constructing these complex natural product analogs .

Polymer and Oligomer Synthesis Via Nitro Reduction to Diamine

The nitro group of the methyl ester can be selectively reduced to the corresponding amine without affecting the methyl ester, generating a diamine monomer suitable for polyimide or polyamide synthesis. This dual‑functional character is valuable for producing high‑performance polymers with tailored thermal and mechanical properties, as demonstrated in studies using related 4‑nitrobenzoyl‑containing monomers [1].

Crystallization‑Critical Applications Where Low Molecular Weight Is Advantageous

With a molecular weight approximately 14 Da lower than the ethyl ester and 42 Da lower than the butyl ester, the methyl ester is more amenable to rapid crystallization screening. This makes it the logical starting point for solid‑form development, co‑crystal engineering, or any workflow where small‑molecule crystallization success is paramount .

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